molecular formula C23H21N3O2 B4417822 N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)-3-phenylpropanamide

N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)-3-phenylpropanamide

Cat. No.: B4417822
M. Wt: 371.4 g/mol
InChI Key: NRTHVIZQNHSFDO-UHFFFAOYSA-N
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Description

N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)-3-phenylpropanamide is a complex organic compound with a quinazoline core structure This compound is characterized by its unique arrangement of functional groups, including a phenyl ring and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)-3-phenylpropanamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminobenzamide with a suitable aldehyde to form the quinazoline core. This intermediate is then subjected to further reactions, such as acylation, to introduce the propanamide group. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.

Scientific Research Applications

N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)-3-phenylpropanamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-oxo-7-phenyl-5,6,7,8-tetrahydro-2-quinazolinyl)acetamide
  • 2-Oxo-2-{[(7S)-5-oxo-7-phenyl-5,6,7,8-tetrahydro-2-quinazolinyl]amino}ethyl 1-piperidinecarbodit

Uniqueness

Compared to similar compounds, N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)-3-phenylpropanamide stands out due to its specific structural features and functional groups. These unique characteristics may confer distinct biological activities and chemical reactivity, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(5-oxo-7-phenyl-7,8-dihydro-6H-quinazolin-2-yl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2/c27-21-14-18(17-9-5-2-6-10-17)13-20-19(21)15-24-23(25-20)26-22(28)12-11-16-7-3-1-4-8-16/h1-10,15,18H,11-14H2,(H,24,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRTHVIZQNHSFDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C2=CN=C(N=C21)NC(=O)CCC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)-3-phenylpropanamide
Reactant of Route 2
N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)-3-phenylpropanamide
Reactant of Route 3
N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)-3-phenylpropanamide
Reactant of Route 4
N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)-3-phenylpropanamide
Reactant of Route 5
N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)-3-phenylpropanamide
Reactant of Route 6
N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)-3-phenylpropanamide

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